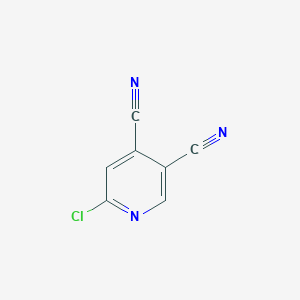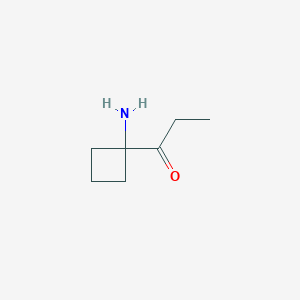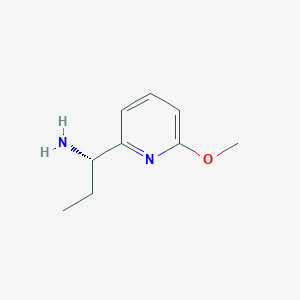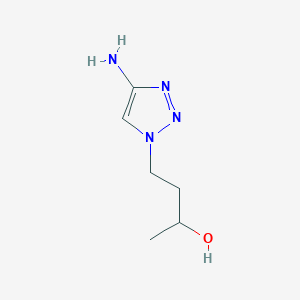![molecular formula C9H11F2NS B13149638 (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethyl Sulfanyl Intermediate: This step involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. Reagents such as difluoromethylating agents (e.g., ClCF₂H) are commonly used under controlled conditions.
Coupling with Ethanamine: The intermediate is then coupled with ethanamine under suitable conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical choices.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the difluoromethyl group or other functional groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfanylphenyl and ethanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(1S)-1-{4-[(methyl)sulfanyl]phenyl}ethan-1-amine: Contains a methyl group instead of a difluoromethyl group.
(1S)-1-{4-[(chloromethyl)sulfanyl]phenyl}ethan-1-amine: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its performance in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H11F2NS |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
(1S)-1-[4-(difluoromethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
Clé InChI |
WXWQNZDMLQXMKZ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)SC(F)F)N |
SMILES canonique |
CC(C1=CC=C(C=C1)SC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)








![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
